molecular formula C9H13NO B2626695 2-Methyl-1-(pyridin-2-yl)propan-1-ol CAS No. 102439-95-2

2-Methyl-1-(pyridin-2-yl)propan-1-ol

Cat. No.: B2626695
CAS No.: 102439-95-2
M. Wt: 151.209
InChI Key: CWQKDQOZSPOCRK-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine and is characterized by the presence of a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Pyridinecarboxaldehyde+Isobutyraldehyde+NaBH4This compound\text{2-Pyridinecarboxaldehyde} + \text{Isobutyraldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} 2-Pyridinecarboxaldehyde+Isobutyraldehyde+NaBH4​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-1-(pyridin-2-yl)propan-1-one

    Reduction: 2-Methyl-1-(pyridin-2-yl)propan-1-amine

    Substitution: 2-Methyl-1-(pyridin-2-yl)propan-1-halide (e.g., chloride, bromide)

Scientific Research Applications

2-Methyl-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine
  • 2-Methyl-1-(pyridin-2-yl)propan-1-one
  • 2-(2-Pyridinyl)-2-propanol

Uniqueness

2-Methyl-1-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQKDQOZSPOCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102439-95-2
Record name 2-methyl-1-(pyridin-2-yl)propan-1-ol
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